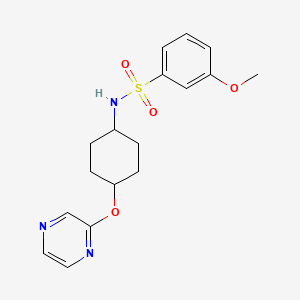
3-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide is a complex organic compound characterized by the presence of methoxy, pyrazinyl, and benzenesulfonamide groups. It is an essential molecule in various scientific research fields due to its unique structural attributes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of this compound typically involves multiple steps:
Formation of the pyrazin-2-yloxy group:
Cyclohexyl moiety integration: : Involves the coupling of the cyclohexyl ring in a trans-1,4-conformation to enhance stability.
Benzenesulfonamide linkage: : This is achieved by sulfonation of the benzene ring and subsequent coupling with the aminocyclohexyl derivative under controlled conditions, often utilizing a catalyst such as palladium on carbon.
Industrial Production Methods
On an industrial scale, the synthesis involves large-scale batch reactions in controlled environments to ensure purity and yield. Advanced separation techniques like crystallization and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The methoxy group can be oxidized to form a carbonyl derivative.
Reduction: : Reduction of the sulfonamide group can be performed using reducing agents like lithium aluminum hydride.
Substitution: : The benzenesulfonamide group is susceptible to nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Requires strong bases such as sodium hydride and solvents like dimethylformamide.
Major Products
The primary products of these reactions include hydroxyl derivatives, amines, and substituted benzenesulfonamides, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry
Used as a ligand in coordination chemistry and in the synthesis of more complex organic compounds.
Biology
Plays a role in the study of enzyme inhibition due to its sulfonamide group, which can mimic the structure of enzyme substrates.
Medicine
Industry
Used in the creation of specialty polymers and as a stabilizer in certain industrial chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules:
Molecular Targets: : Often targets enzymes with active sites that accommodate the methoxy and sulfonamide groups.
Pathways: : Inhibition of enzymatic pathways by mimicking the transition state of enzyme-substrate complexes, leading to reduced activity of specific enzymes.
Comparison with Similar Compounds
Unique Attributes
The presence of the pyrazin-2-yloxy group and the specific positioning of functional groups confer unique reactivity and interaction properties compared to other sulfonamides.
Similar Compounds
N-((4-methylphenyl)sulfonyl)benzamide: : Similar sulfonamide structure but lacks the pyrazinyl and methoxy groups.
4-(benzenesulfonamido)benzoic acid: : Contains a benzenesulfonamide group but differs in its additional carboxylic acid group.
This highlights how 3-methoxy-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide's unique structure enables distinct reactivity and applications, setting it apart in both research and industrial contexts.
Properties
IUPAC Name |
3-methoxy-N-(4-pyrazin-2-yloxycyclohexyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-15-3-2-4-16(11-15)25(21,22)20-13-5-7-14(8-6-13)24-17-12-18-9-10-19-17/h2-4,9-14,20H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHYRFDIEFRDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-phenylacetamide](/img/structure/B2778068.png)
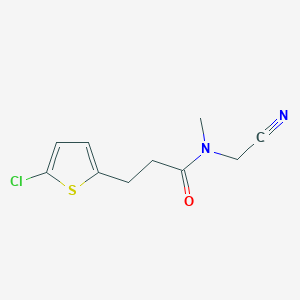
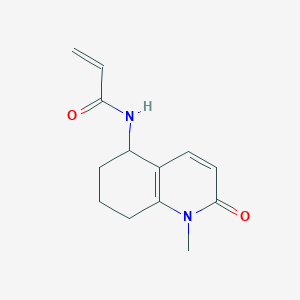
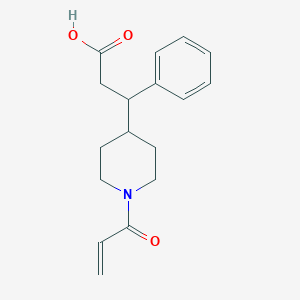
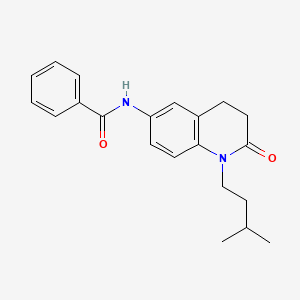
![7-[2-(azepan-1-yl)-2-oxoethanesulfonyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2778073.png)
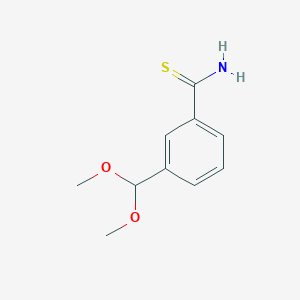
amine](/img/structure/B2778075.png)
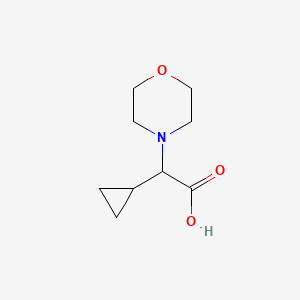
![[3-(2-Chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2778077.png)
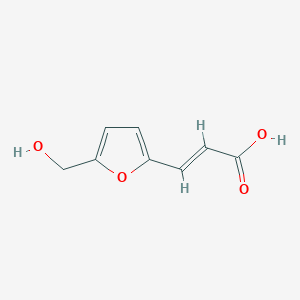
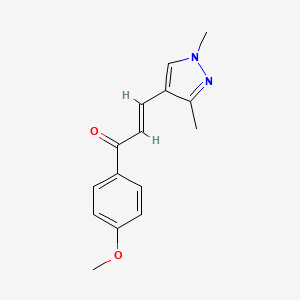
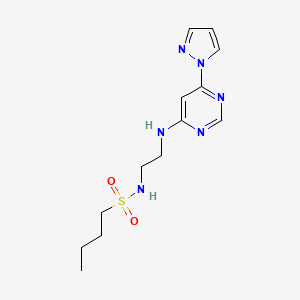
![Ethyl 4-(7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido)piperidine-1-carboxylate](/img/structure/B2778083.png)
